Cas no 571913-22-9 (2-AZEPAN-1-YL-NICOTINIC ACID)

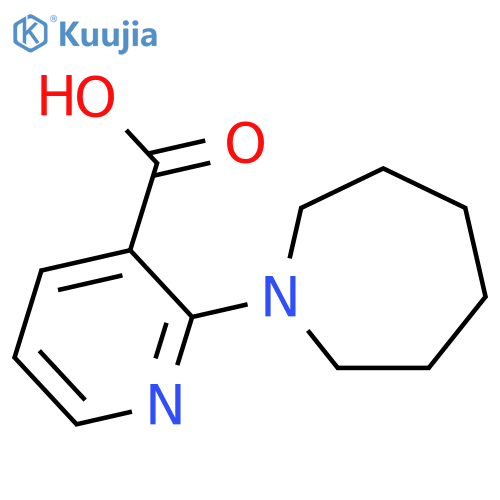

2-AZEPAN-1-YL-NICOTINIC ACID structure

商品名:2-AZEPAN-1-YL-NICOTINIC ACID

CAS番号:571913-22-9

MF:C12H16N2O2

メガワット:220.267642974854

MDL:MFCD03822745

CID:946600

PubChem ID:1441085

2-AZEPAN-1-YL-NICOTINIC ACID 化学的及び物理的性質

名前と識別子

-

- 2-AZEPAN-1-YL-NICOTINIC ACID

- 2-(1-Azepanyl)nicotinic acid

- 2-(azepan-1-yl)pyridine-3-carboxylic acid

- WXA91322

- 571913-22-9

- DB-072261

- 2-(azepan-1-yl)nicotinicacid

- CS-0340456

- SB37726

- 2-(azepan-1-yl)nicotinic acid

- MFCD03822745

- DTXSID70362940

- 2-(Hexahydro-1H-azepin-1-yl)-3-pyridinecarboxylic acid

- AKOS000214780

-

- MDL: MFCD03822745

- インチ: InChI=1S/C12H16N2O2/c15-12(16)10-6-5-7-13-11(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2,(H,15,16)

- InChIKey: BVAHKSJTGCVOAU-UHFFFAOYSA-N

- ほほえんだ: C1CCCN(CC1)C2=C(C=CC=N2)C(=O)O

計算された属性

- せいみつぶんしりょう: 220.12100

- どういたいしつりょう: 220.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 53.4Ų

じっけんとくせい

- PSA: 53.43000

- LogP: 2.22520

2-AZEPAN-1-YL-NICOTINIC ACID セキュリティ情報

- 危険レベル:IRRITANT

2-AZEPAN-1-YL-NICOTINIC ACID 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-AZEPAN-1-YL-NICOTINIC ACID 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB538370-1 g |

2-Azepan-1-yl-nicotinic acid; . |

571913-22-9 | 1g |

€1,318.80 | 2022-07-28 | ||

| eNovation Chemicals LLC | D971021-250mg |

2-Azepan-1-yl-nicotinic acid |

571913-22-9 | 95% | 250mg |

$370 | 2024-07-28 | |

| abcr | AB538370-100 mg |

2-Azepan-1-yl-nicotinic acid; . |

571913-22-9 | 100mg |

€418.40 | 2023-06-14 | ||

| TRC | A809803-10mg |

2-Azepan-1-yl-nicotinic Acid |

571913-22-9 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | A809803-50mg |

2-Azepan-1-yl-nicotinic Acid |

571913-22-9 | 50mg |

$ 160.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D971021-5g |

2-Azepan-1-yl-nicotinic acid |

571913-22-9 | 95% | 5g |

$4475 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0096-5g |

2-Azepan-1-yl-nicotinic acid |

571913-22-9 | 96% | 5g |

33904.74CNY | 2021-07-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0096-1g |

2-Azepan-1-yl-nicotinic acid |

571913-22-9 | 96% | 1g |

¥8726.45 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0096-500mg |

2-Azepan-1-yl-nicotinic acid |

571913-22-9 | 96% | 500mg |

¥4800.42 | 2025-01-21 | |

| Matrix Scientific | 051979-2.5g |

2-(1-Azepanyl)nicotinic acid |

571913-22-9 | 2.5g |

$720.00 | 2023-09-10 |

2-AZEPAN-1-YL-NICOTINIC ACID 関連文献

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Nathalie Saffon-Merceron,Zoia Voitenko,Yulian Volovenko Chem. Sci., 2015,6, 1139-1149

-

Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783

-

4. Book reviews

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

571913-22-9 (2-AZEPAN-1-YL-NICOTINIC ACID) 関連製品

- 78253-61-9(2-(piperidin-1-yl)pyridine-3-carboxylic acid)

- 690632-36-1(2-(pyrrolidin-1-yl)pyridine-3-carboxylic acid)

- 904813-60-1(2-(4-AMINO-BUTYLAMINO)-NICOTINIC ACID)

- 374063-94-2(2-Piperazin-1-ylnicotinic Acid)

- 210963-95-4(6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:571913-22-9)2-AZEPAN-1-YL-NICOTINIC ACID

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/500mg/250mg/100mg/50mg

価格 ($):1094.0/4381.0/602.0/356.0/232.0/171.0